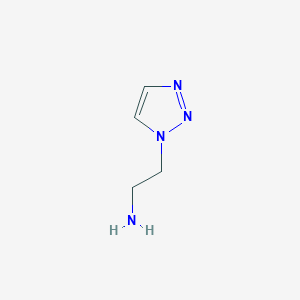

2-(1H-1,2,3-Triazol-1-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-1-3-8-4-2-6-7-8/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEYEJGXQSHSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626481 | |

| Record name | 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-94-9, 4320-98-3 | |

| Record name | 1H-1,2,3-Triazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3-Triazol-1-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-1,2,3-Triazol-1-YL)ethanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

Authored by: A Senior Application Scientist

Foreword: The Significance of this compound

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, lauded for its exceptional chemical stability, aromatic nature, and capacity for hydrogen bonding. When incorporated into molecular frameworks, it often imparts enhanced biological activity and favorable pharmacokinetic properties. The title compound, this compound, represents a valuable building block, featuring the versatile 1,2,3-triazole core appended with a primary amine. This amine functionality serves as a critical handle for further chemical elaboration, enabling the construction of a diverse array of more complex molecules, including pharmacologically active agents and functional materials.

This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to this compound. The narrative is structured to not only present a step-by-step protocol but also to elucidate the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions.

Strategic Overview of the Synthesis

The convergent synthetic strategy detailed herein leverages the power of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer.[1][2]

Our synthetic design involves the preparation of two key precursors: an N-protected propargylamine and a suitable 2-azidoethyl synthon. These fragments will then be coupled in the pivotal CuAAC reaction, followed by a final deprotection step to yield the target molecule. The use of a protecting group for the amine functionality is crucial to prevent undesired side reactions during the synthesis of the precursors and the cycloaddition reaction. The tert-butyloxycarbonyl (Boc) group is selected for its stability under a range of reaction conditions and its facile removal under acidic conditions.[3][4]

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Precursors

Preparation of N-Boc-propargylamine (Alkyne Component)

The initial step involves the protection of the commercially available propargylamine to prevent its nucleophilic amine from interfering in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and straightforward introduction and removal.[1][3]

Experimental Protocol: Synthesis of N-Boc-propargylamine

-

Reaction Setup: To a solution of propargylamine (1.0 eq.) in dichloromethane (CH2Cl2) at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.0 eq.) in CH2Cl2.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-propargylamine as a white solid.[1]

Causality and Insights:

-

Choice of Reagent: Di-tert-butyl dicarbonate is a mild and efficient reagent for the introduction of the Boc protecting group.[3]

-

Reaction Conditions: The reaction is performed at a low temperature initially to control the exothermicity of the reaction between the amine and the Boc anhydride.

-

Purity Assessment: The purity of the product should be confirmed by 1H and 13C NMR spectroscopy. The characteristic signals for the Boc group (a singlet at ~1.45 ppm in 1H NMR) and the propargyl group (a triplet at ~2.23 ppm and a doublet at ~3.91 ppm in 1H NMR) should be present.[1]

Preparation of 2-Azidoethanamine (Azide Component)

The synthesis of 2-azidoethanamine can be achieved from readily available 2-chloroethanol in a three-step sequence.

Step 1: Synthesis of 2-Azidoethanol

This transformation is a standard nucleophilic substitution where the chloride is displaced by the azide anion.

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloroethanol (1.0 eq.) and sodium azide (NaN3) (1.5 eq.) in water.

-

Reaction Execution: Heat the mixture to reflux (around 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-azidoethanol as a colorless oil. Caution: 2-Azidoethanol is potentially explosive and should be handled with care.[5][6]

Step 2: Synthesis of 2-Azidoethyl Tosylate

To convert the hydroxyl group into a good leaving group for the subsequent amination step, it is tosylated using p-toluenesulfonyl chloride (TsCl).

-

Reaction Setup: Dissolve 2-azidoethanol (1.0 eq.) in pyridine at 0 °C.

-

Reaction Execution: Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. The organic layer is washed sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product can be purified by column chromatography.

Step 3: Synthesis of 2-Azidoethanamine

The final step in this sequence is the displacement of the tosylate group with ammonia to furnish the desired primary amine.

-

Reaction Setup: Dissolve 2-azidoethyl tosylate (1.0 eq.) in a solution of ammonia in methanol (e.g., 7N).

-

Reaction Execution: Stir the reaction mixture in a sealed vessel at room temperature for 48-72 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then basified with NaOH and the product is extracted with dichloromethane. The combined organic extracts are dried and concentrated to give 2-azidoethanamine.

Part 2: The Convergent Step - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With both the N-Boc-propargylamine and 2-azidoethanamine in hand, the core 1,2,3-triazole ring can be constructed via the highly efficient CuAAC reaction.[7][8]

Mechanism of the CuAAC Reaction

Caption: Simplified catalytic cycle of the CuAAC reaction.

The reaction is initiated by the formation of a copper(I) acetylide intermediate from N-Boc-propargylamine and the Cu(I) catalyst. This intermediate then coordinates with 2-azidoethanamine, followed by a cyclization and ring contraction to form a copper triazolide. Finally, protonolysis releases the desired N-Boc-protected triazole product and regenerates the active Cu(I) catalyst.[7]

Experimental Protocol: CuAAC Reaction

-

Reaction Setup: In a suitable solvent system such as a 1:1 mixture of water and tert-butanol, dissolve N-Boc-propargylamine (1.0 eq.) and 2-azidoethanamine (1.0 eq.).

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by dissolving copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 eq.) and sodium ascorbate (0.10 eq.) in a small amount of water.

-

Reaction Execution: Add the catalyst solution to the mixture of the alkyne and azide. Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-2-(1H-1,2,3-triazol-1-yl)ethanamine.

Part 3: Final Deprotection to Yield the Target Compound

The final step is the removal of the Boc protecting group to unveil the primary amine functionality of the target molecule. This is typically achieved under acidic conditions.[3][4][9]

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the N-Boc-protected triazole (1.0 eq.) in dichloromethane (CH2Cl2).

-

Reaction Execution: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C. Stir the reaction at room temperature for 1-3 hours.

-

Work-up and Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and the pH is adjusted to >10 with a base such as NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound. Alternatively, using HCl in dioxane or methanol will yield the hydrochloride salt of the product, which may be easier to handle and purify.[10]

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield (%) |

| 1.1 | Propargylamine, Boc2O | N-Boc-propargylamine | >95%[1] |

| 1.2.1 | 2-Chloroethanol, NaN3 | 2-Azidoethanol | ~80%[5] |

| 1.2.2 | 2-Azidoethanol, TsCl | 2-Azidoethyl Tosylate | 70-85% |

| 1.2.3 | 2-Azidoethyl Tosylate, NH3 | 2-Azidoethanamine | 50-70% |

| 2 | N-Boc-propargylamine, 2-Azidoethanamine | N-Boc-2-(1H-1,2,3-triazol-1-yl)ethanamine | 85-95% |

| 3 | N-Boc-protected triazole, TFA/HCl | This compound | >90%[9] |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient route to this compound. By employing a convergent strategy centered around the robust CuAAC reaction and utilizing a standard amine protecting group, this methodology is well-suited for producing this valuable building block on a laboratory scale. The protocols described are based on well-established chemical transformations, ensuring a high degree of reproducibility and success for researchers in the fields of medicinal chemistry, drug development, and materials science.

References

- Yasumoto, K., Kano, T., & Maruoka, K. (2019). A BF3-mediated in situ generation of alkynyl imines followed by alkynylation or allylation with boronic esters enables an efficient synthesis of α-alkynyl- or α-allyl-substituted N-Boc-propargylic amines in good yields under mild conditions. Org. Lett., 21, 3214-3217.

- Kano, T., Kobayashi, R., & Maruoka, K. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Org. Lett., 18(2), 276-279.

-

Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Collins, J. M., & Leadbeater, N. E. (2014). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev., 18(11), 1324–1329.

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Azidoamine synthesis by azidonation, azidation or substitution. Retrieved from [Link]

- Yoo, E. J., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angew. Chem. Int. Ed., 50(43), 10232–10236.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Hein, C. D., Liu, X. M., & Wang, D. (2008).

-

PubChem. (n.d.). Ethylamine, 2-azido-. Retrieved from [Link]

- Gonda, Z., & Novák, Z. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(11), 1503.

- Díez-González, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Angew. Chem. Int. Ed., 47(46), 8881–8884.

Sources

- 1. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

A Comprehensive Technical Guide to the Molecular Structure and Properties of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, prized for its exceptional stability, unique electronic properties, and synthetic accessibility via "click chemistry".[1] This guide provides an in-depth analysis of 2-(1H-1,2,3-triazol-1-yl)ethanamine, a fundamental building block that marries the robust triazole core with a versatile primary amine. We will dissect its molecular architecture, physicochemical profile, synthetic pathways, and strategic importance in the design of novel therapeutics.

Section 1: Molecular Identity and Physicochemical Profile

A molecule's identity and its behavior in a biological system are dictated by its fundamental properties. For this compound, these properties suggest a compound with favorable aqueous solubility and the potential to engage in specific molecular interactions, making it an attractive starting point for library development.

Key Molecular Identifiers

Precise identification is critical for regulatory and experimental consistency. The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[2] |

| CAS Number | 4320-98-3 | ChemicalBook[3] |

| Molecular Formula | C₄H₈N₄ | ChemScene[4] |

| Molecular Weight | 112.13 g/mol | ChemScene[4] |

| Canonical SMILES | C1=CN(N=N1)CCN | PubChemLite[2] |

| InChIKey | CHEYEJGXQSHSFE-UHFFFAOYSA-N | PubChemLite[2] |

Computed Physicochemical Properties for Drug Discovery

The compound's physicochemical properties, particularly those governed by Lipinski's Rule of Five, provide early-stage insights into its potential as a drug candidate. The data indicates a small, polar molecule with characteristics amenable to oral bioavailability.

| Property | Value | Significance in Drug Development | Source |

| XLogP | -1.3 | Indicates high hydrophilicity, favoring solubility over membrane permeability. | PubChemLite[2] |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | Suggests good potential for oral absorption and cell permeability (typically <140 Ų). | ChemScene[4] |

| Hydrogen Bond Donor Count | 1 | The primary amine (-NH₂) can engage in hydrogen bonding with biological targets. | ChemScene[4] |

| Hydrogen Bond Acceptor Count | 4 | The three triazole nitrogens and the amine nitrogen can act as H-bond acceptors. | ChemScene[4] |

| Rotatable Bond Count | 2 | Low conformational flexibility, which can be advantageous for binding affinity. | ChemScene[4] |

Section 2: Core Structural Features and Rationale

The molecule's utility is derived from the synergistic combination of its two primary components: the 1,2,3-triazole ring and the ethanamine side chain.

-

The 1,2,3-Triazole Ring: This five-membered heterocycle is not merely a passive scaffold. It is remarkably stable to metabolic degradation, including acidic/basic hydrolysis and oxidative or reductive conditions.[5] Its significant dipole moment and ability to participate in hydrogen bonding allow it to act as a bioisostere for the amide bond, often improving the pharmacokinetic profile of parent peptides.[5]

-

The Ethanamine Side Chain: The terminal primary amine is a critical functional handle. Its basicity allows for the formation of salts to improve solubility and handling. More importantly, it serves as a nucleophilic point for covalent modification, enabling the molecule to be readily incorporated into larger structures through reactions like amide coupling, reductive amination, or sulfonylation. This versatility is the key to its use as a library-building scaffold.[6]

Caption: Key structural components and their functional roles.

Section 3: Synthetic Methodologies: A Strategic Overview

The synthesis of this compound can be approached from two mechanistically distinct and highly reliable directions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Strategy A: N-Alkylation of 1H-1,2,3-Triazole

This classical approach involves the direct alkylation of the pre-formed triazole heterocycle with a 2-carbon electrophile bearing a protected amine. The primary challenge is controlling regioselectivity, as alkylation can occur at N1 or N2. However, for the unsubstituted triazole, N1-alkylation is generally favored.

Protocol: N-Alkylation followed by Deprotection

-

Activation: To a solution of 1H-1,2,3-triazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C to deprotonate the triazole.

-

Alkylation: A solution of N-(2-bromoethyl)phthalimide (1.1 eq) in DMF is added dropwise to the activated triazole solution. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The phthalimide group serves as an excellent protecting group for the primary amine.

-

Work-up: The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection: The crude product is dissolved in ethanol, and hydrazine hydrate (2.0-3.0 eq) is added. The mixture is heated to reflux for 4-6 hours, leading to the cleavage of the phthalimide group.

-

Purification: After cooling, the reaction mixture is filtered to remove the phthaloylhydrazide byproduct. The filtrate is concentrated, and the resulting residue is purified by column chromatography or distillation to yield the final product.

Caption: Workflow for the N-Alkylation synthesis strategy.

Strategy B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship of "click chemistry," is arguably the most efficient and regiospecific method for constructing 1,4-disubstituted 1,2,3-triazoles. This strategy builds the triazole ring from simpler, orthogonal precursors.

Protocol: CuAAC "Click Chemistry"

-

Precursor Synthesis: The key starting material, 2-azidoethanamine, is prepared from 2-aminoethanol or 2-chloroethylamine via standard procedures. Caution: Small organic azides can be explosive; handle with appropriate care.

-

Reaction Setup: To a solution of 2-azidoethanamine (1.0 eq) in a solvent mixture (e.g., t-BuOH/H₂O), a copper(II) sulfate solution (0.05 eq) and sodium ascorbate (0.10 eq) are added. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Cycloaddition: Acetylene gas is bubbled through the reaction mixture, or a suitable acetylene surrogate is used. The reaction is stirred vigorously at room temperature for 8-24 hours. The reaction's completion can be monitored by TLC or LC-MS.

-

Purification: Upon completion, the reaction mixture may be passed through a short plug of chelating resin to remove the copper catalyst. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the pure this compound. Note that the product is the N-1 isomer exclusively.

Caption: Workflow for the CuAAC ("Click Chemistry") synthesis.

Section 4: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following table outlines the predicted spectroscopic data based on the molecule's known structure and data from analogous compounds.[6][7]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ 7.7-7.9 (d, 1H, triazole CH ), δ 7.5-7.7 (d, 1H, triazole CH ), δ 4.4-4.6 (t, 2H, N-CH₂ ), δ 3.1-3.3 (t, 2H, CH₂ -NH₂), δ 1.5-2.5 (br s, 2H, NH₂ ) | The triazole protons appear far downfield in the aromatic region. The two methylene groups appear as triplets due to coupling with each other. The amine protons are typically a broad singlet. |

| ¹³C NMR | δ 130-135 (triazole C H), δ 120-125 (triazole C H), δ 48-52 (C H₂-N), δ 38-42 (C H₂-NH₂) | Two distinct signals for the aromatic carbons of the triazole ring and two signals for the aliphatic carbons of the ethyl chain. |

| IR (cm⁻¹) | 3300-3500 (N-H stretch, medium), 3100-3150 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1450-1600 (Triazole ring vibrations) | Key stretches confirm the presence of the primary amine, the triazole ring, and the aliphatic linker.[6] |

| Mass Spec (ESI+) | m/z = 113.08 [M+H]⁺ | The protonated molecular ion peak confirms the molecular weight of the compound (112.13 Da).[2] |

Section 5: Significance and Applications in Drug Discovery

This compound is rarely the final drug product but is a powerful "scaffold" or "building block" for creating large, diverse libraries of compounds for high-throughput screening.

-

Versatile Building Block: The primary amine is a gateway for parallel synthesis. By reacting this single scaffold with a library of diverse carboxylic acids (via amide coupling), aldehydes/ketones (via reductive amination), or sulfonyl chlorides, thousands of unique derivatives can be rapidly generated.

-

Linker Chemistry: The triazole ring is an effective linker, connecting different pharmacophores with a stable, rigid geometry that is often more predictable than a simple alkyl chain.[1]

-

Bioisosteric Replacement: In lead optimization, an existing amide bond in a lead compound might be replaced with the triazole ring from this scaffold to block metabolic cleavage by peptidases, thereby increasing the compound's half-life in vivo.[5]

Caption: Use as a scaffold in parallel synthesis for library generation.

Conclusion

This compound represents a convergence of stability, functionality, and synthetic elegance. Its molecular structure, characterized by a robust triazole core and a reactive ethanamine handle, makes it an exceptionally valuable asset in the drug discovery toolkit. Understanding its physicochemical properties, synthetic routes, and strategic applications empowers researchers to leverage this scaffold effectively in the rational design of next-generation therapeutics.

References

-

PubChem. 2-(1H-Benzo[D][6][8][9]triazol-1-YL)ethanamine hydrochloride. Available at: [Link]

-

PubChem. 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-amine. Available at: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

-

ChemSynthesis. 2-(1H-1,2,4-triazol-1-yl)ethanamine. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Available at: [Link]

-

PubChemLite. 2-(1-ethyl-1h-1,2,3-triazol-4-yl)ethan-1-amine. Available at: [Link]

-

PubMed Central. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. Available at: [Link]

-

ResearchGate. Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted. Available at: [Link]

-

PubMed. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Available at: [Link]

Sources

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H8N4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 4320-98-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine () for sale [vulcanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride | C8H11ClN4 | CID 12605339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-amine | C6H12N4 | CID 82207522 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 2-(1H-1,2,3-triazol-1-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of handling and analyzing this heterocyclic compound.

Introduction: The Significance of the Triazole Moiety

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. These characteristics make it a desirable component in the design of novel therapeutic agents.[1] The title compound, this compound, incorporates this key heterocycle linked to a primary amine, a versatile functional group for further chemical modifications. This guide will explore the essential methodologies for the synthesis and comprehensive characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol .[1] Its structure features a five-membered 1,2,3-triazole ring connected at the N1 position to an ethylamine side chain.

Key Physicochemical Parameters

| Property | Predicted Value | Source |

| Molar Mass | 112.13 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | [1] |

| LogP | -0.7632 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

The low LogP value suggests high water solubility, a favorable property for drug candidates. The presence of both hydrogen bond donors and acceptors indicates the potential for strong interactions with biological targets.[1]

Synthesis and Purification

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] For the synthesis of the title compound, a 1-substituted triazole, a variation of this methodology using a terminal alkyne and an azide is employed.

Proposed Synthetic Pathway: Click Chemistry Approach

A plausible and efficient route to this compound involves the reaction of 2-azidoethanamine with acetylene. Given the gaseous nature of acetylene, a practical laboratory approach would utilize a surrogate, such as calcium carbide in the presence of a proton source, or by bubbling acetylene gas through the reaction mixture.

Caption: Proposed synthesis of this compound via CuAAC.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Azidoethanamine hydrochloride

-

Calcium Carbide (CaC₂) or Acetylene gas

-

Copper(I) Iodide (CuI)

-

Sodium Ascorbate

-

Solvent (e.g., a mixture of water and tert-butanol)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-azidoethanamine hydrochloride (1.0 eq) in a mixture of water and tert-butanol (1:1).

-

Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride and stir until the effervescence ceases.

-

To this solution, add sodium ascorbate (0.1 eq) and copper(I) iodide (0.05 eq).

-

For the acetylene source, either carefully add calcium carbide in small portions or bubble acetylene gas through the stirred solution at a controlled rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with the addition of a small amount of triethylamine (e.g., 0.5%) to prevent tailing of the amine on the acidic silica gel is recommended.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of the parent 1H-1,2,3-triazole and related ethylamine derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the triazole ring protons and the ethylamine side chain.

Expected Chemical Shifts (in CDCl₃):

-

δ ~7.7 ppm (s, 1H): Proton on C5 of the triazole ring.

-

δ ~7.5 ppm (s, 1H): Proton on C4 of the triazole ring.

-

δ ~4.4 ppm (t, 2H): Methylene protons adjacent to the triazole ring (-N-CH₂-).

-

δ ~3.1 ppm (t, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂).

-

δ ~1.5 ppm (br s, 2H): Amine protons (-NH₂).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

δ ~134 ppm: C4 of the triazole ring.[3]

-

δ ~122 ppm: C5 of the triazole ring.[3]

-

δ ~50 ppm: Methylene carbon adjacent to the triazole ring (-N-CH₂-).

-

δ ~41 ppm: Methylene carbon adjacent to the amine group (-CH₂-NH₂).

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (Predicted)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): m/z 112.

-

Major Fragments: Loss of the amine group (m/z 96), cleavage of the ethylamine chain (m/z 82, 69), and fragmentation of the triazole ring.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands:

-

3300-3500 cm⁻¹: N-H stretching of the primary amine.

-

3100-3150 cm⁻¹: C-H stretching of the triazole ring.

-

2850-2960 cm⁻¹: C-H stretching of the methylene groups.

-

1500-1600 cm⁻¹: N=N stretching and ring vibrations of the triazole.[5]

-

1400-1480 cm⁻¹: C-N stretching vibrations.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.

HPLC Protocol

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Flow Rate: 1.0 mL/min.

This method should provide a sharp peak for the pure compound, allowing for accurate quantification of its purity.

Potential Applications in Drug Development

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. While experimentally derived data for this specific molecule is limited in the public domain, this guide offers robust, scientifically grounded protocols and predicted data based on established chemical principles and the analysis of closely related compounds. The methodologies and information presented herein are intended to empower researchers in their efforts to explore the potential of this and similar triazole derivatives in the field of drug discovery and development.

References

-

Wikipedia. Click chemistry. [Link]

-

Guan, X., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

-

Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(6), 15-23. [Link]

-

Khan, I., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PeerJ, 6, e5811. [Link]

-

ResearchGate. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

-

ResearchGate. Physicochemical properties of 1,2,3-triazole derivatives. [Link]

-

Katritzky, A. R., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(17), 7652–7657. [Link]

-

MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. [Link]

-

Mor. J. Chem. Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. [Link]

-

ResearchGate. Mass spectrum of 1H-1,2,3-Triazole,... [Link]

-

Reddit. 1H NMR interpretation of an 1,2,3-triazole. [Link]

-

SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. 1H-1,2,3-Triazole. [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

NIST WebBook. 1H-1,2,3-Triazole. [Link]

-

SpectraBase. 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Preprints.org. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

-

eurl-pesticides.eu. Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. [Link]

-

American Journal of Chemistry. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

-

NIST WebBook. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. [Link]

-

SpectraBase. 2-(2-Aminoethylamino)ethanol - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

Pharmacia. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]

-

RSC Publishing. A practical flow synthesis of 1,2,3-triazoles. [Link]

-

docbrown.info. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

ResearchGate. Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]

-

SpectraBase. 2-(Ethylamino)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Morressier. Cost effective analytical methods for the determination of TRIAZOLE residues in plant matrices using LC-MS/MS. [Link]

-

ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. [Link]

-

PeerJ. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. [Link]

-

PubChemLite. This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1H-1,2,3-Triazol-1-YL)ethanamine CAS number 4320-94-9

An In-depth Technical Guide to 2-(1H-1,2,3-Triazol-1-yl)ethanamine (CAS: 4320-94-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile bifunctional molecule increasingly recognized for its utility in drug discovery and materials science. We will delve into its fundamental properties, synthesis, and applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Clickable Building Block

This compound (CAS No. 4320-94-9) is a heterocyclic compound featuring a stable 1,2,3-triazole ring linked to an ethylamine side chain.[1] Its significance in modern chemistry is twofold, stemming directly from its unique structure.

Firstly, the 1,2,3-triazole core is the hallmark of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[2][3] This reaction's efficiency, high yield, and biocompatibility have made the triazole ring a favored linker in complex molecular construction.[2] The triazole moiety is more than a passive spacer; it is a stable aromatic system, resistant to metabolic degradation, hydrolysis, and oxidative or reductive conditions.[4] Its nitrogen atoms can participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for the amide bond, which can improve the pharmacokinetic profile of drug candidates.[4][5]

Secondly, the terminal primary amine group (-NH2) provides a reactive handle for a wide array of subsequent chemical modifications. This functional group allows for straightforward conjugation to carboxylic acids, aldehydes, ketones, and other electrophiles, making the molecule an ideal building block for creating libraries of complex compounds or for tethering to biomolecules.[6]

This guide will explore the synthesis and practical applications of this molecule, underscoring its role as a strategic tool for advancing research in medicinal chemistry and beyond.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its effective use in experimental design, from selecting appropriate solvents to interpreting analytical data.

Key Physicochemical Properties

The properties of this compound are summarized below. This data is essential for laboratory handling, formulation, and computational modeling.

| Property | Value | Source |

| CAS Number | 4320-94-9 | [1] |

| Molecular Formula | C₄H₈N₄ | [1][7] |

| Molecular Weight | 112.13 g/mol | [1][7] |

| IUPAC Name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine | [1] |

| SMILES | NCCN1N=NC=C1 | [1] |

| InChI Key | CHEYEJGXQSHSFE-UHFFFAOYSA-N | [8] |

| Predicted XlogP | -1.3 | [8] |

| Monoisotopic Mass | 112.0749 Da | [8] |

Spectroscopic Signature

While a comprehensive, peer-reviewed spectral analysis is not widely published, expected spectroscopic characteristics can be inferred from the structure. Spectroscopic data including 1H NMR, IR, and MS are available through specialized databases.[9]

-

¹H NMR: Protons on the triazole ring would appear in the aromatic region, while the two methylene groups of the ethylamine chain would present as distinct triplets in the aliphatic region. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Four unique carbon signals are expected, corresponding to the two carbons of the triazole ring and the two carbons of the ethylamine side chain.

-

IR Spectroscopy: Key stretches would include N-H vibrations for the primary amine (around 3300–3500 cm⁻¹) and C=N/N=N vibrations associated with the triazole ring (typically in the 1450–1600 cm⁻¹ range).[6]

Synthesis Methodology: The Power of Click Chemistry

The most direct and efficient synthesis of this compound and its derivatives relies on the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[10] The copper(I)-catalyzed variant (CuAAC) ensures complete regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[2]

A logical and robust protocol involves the reaction of a protected 2-azidoethanamine with acetylene, followed by deprotection. Using a protected amine, such as N-(2-azidoethyl)acetamide, prevents side reactions with the copper catalyst.

Conceptual Synthesis Workflow

The following diagram outlines the key steps in a plausible synthetic route.

Caption: Plausible synthesis route for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established CuAAC reaction principles.[11] Researchers must adapt it based on laboratory conditions and perform appropriate safety assessments.

Objective: To synthesize N-(2-(1H-1,2,3-triazol-1-yl)ethyl)acetamide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-azidoethyl)acetamide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Causality Note: Sodium ascorbate is a reducing agent that converts the Cu(II) precatalyst to the active Cu(I) species in situ, which is essential for the catalytic cycle.[11]

-

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution should turn a yellow-green color.

-

Alkyne Addition: Bubble acetylene gas through the reaction mixture for 15-20 minutes, or use an appropriate acetylene surrogate according to established literature procedures. Seal the flask and allow it to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is fully consumed.

-

Workup and Purification: Upon completion, quench the reaction with a dilute aqueous solution of ammonia to complex the copper catalyst. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the protected intermediate.

-

Deprotection: The resulting acetamide can be hydrolyzed under standard acidic conditions (e.g., refluxing in 3M HCl) to yield the final product, this compound, which can be isolated as its hydrochloride salt.[12]

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block. The combination of a stable triazole linker and a reactive primary amine makes it a powerful tool for medicinal chemists and material scientists.[13]

Core Applications Workflow

Caption: Key application pathways for this compound.

-

Drug Discovery and Medicinal Chemistry: This molecule is an ideal starting point for creating libraries of novel compounds for high-throughput screening.[14] The triazole core acts as a stable scaffold, and the amine handle can be reacted with a diverse set of carboxylic acids or other building blocks to rapidly generate new chemical entities.[2] Triazole-containing compounds have shown a wide range of biological activities, including antiparasitic and antimicrobial effects.[15][16]

-

Bioconjugation: The primary amine allows for the covalent attachment of the triazole moiety to biomolecules like proteins or nucleic acids, or to solid surfaces for diagnostic applications.[14] This is particularly useful for creating targeted imaging agents or for immobilizing molecules on biosensor surfaces.

-

Linker Technology: In advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the linker that connects the two active parts of the molecule is critical. The ethyltriazole unit derived from this compound provides a stable, hydrophilic segment that can be incorporated into more complex linker chains.

-

Material Science: The amine group can be used to incorporate the polar triazole ring into polymer backbones or as a surface modification agent, altering properties like solubility, adhesion, or metal coordination.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. The toxicological properties of this compound have not been thoroughly investigated.[7]

-

Hazard Identification: While a specific GHS classification is not universally available, related compounds and general laboratory chemical safety demand caution. A supplier MSDS notes that it may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Handle with appropriate gloves, safety glasses, and a lab coat.[7] Use in a well-ventilated area or a chemical fume hood.[17]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

-

Inhalation: Move the person into fresh air.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[17]

-

In all cases of exposure, consult a physician and show them the safety data sheet.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry place.[18] A supplier recommends storage at 4°C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block that embodies the principles of modularity and efficiency championed by click chemistry. Its stable, functionalizable triazole core combined with a versatile primary amine handle provides researchers in drug discovery, bioconjugation, and material science with a reliable tool for innovation. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory and beyond.

References

- Vulcanchem. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.

-

PubChem. 2-(1H-Benzo[D][1][6][19]triazol-1-YL)ethanamine hydrochloride. Available from:

- ChemScene. 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine. CAS 4320-94-9.

-

Capot Chemical. MSDS of 2-[1][6][19]triazol-1-yl-ethylamine. Available from:

- Labinsights. A Comprehensive Guide to Click Chemistry Reaction. (2024).

- PubChem. 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-amine.

-

Chem-Impex. 2-[6][7][19]Triazol-1-yl-ethylamine dihydrochloride. Available from:

-

ChemScene. 2-(1H-Benzo[d][1][6][19]triazol-1-yl)ethanamine. Available from:

- ChemicalBook. This compound(4320-94-9) 1 h nmr.

- ChemicalBook. 4320-98-3(this compound) Product Description.

- ChemSynthesis. 2-(1H-1,2,4-triazol-1-yl)ethanamine.

- PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).

- Wikipedia. Click chemistry.

- Fisher Scientific. SAFETY DATA SHEET. (2009).

- TCI Chemicals. SAFETY DATA SHEET. (2025).

- PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024).

- PubChemLite. This compound.

- Advanced Chemical Synthesis. All Products Page 3.

- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).

- Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted.

- MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.

- NIH. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- PMC - NIH. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023).

- Sigma-Aldrich. 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine.

- Arctom. CAS NO. 4320-94-9 | this compound.

- BLDpharm. 4320-94-9|this compound.

- BOC Sciences. CAS 4320-94-9 this compound.

-

ChemicalBook. 2-(1H-BENZO[D][1][6][19]TRIAZOL-1-YL)ETHANAMINE | 26861-65-4. Available from:

- PMC - PubMed Central. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review.

- Benchchem. Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.

- Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates.

- PubChemLite. 2-(1-ethyl-1h-1,2,3-triazol-4-yl)ethan-1-amine.

- PubMed. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022).

- IT Medical Team. Synthetic Trends Followed for the Development of 1,2,3-Triazole.

- ResearchGate. (PDF) Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. (2025).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine () for sale [vulcanchem.com]

- 7. capotchem.com [capotchem.com]

- 8. PubChemLite - this compound (C4H8N4) [pubchemlite.lcsb.uni.lu]

- 9. This compound(4320-94-9) 1H NMR spectrum [chemicalbook.com]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. mdpi.com [mdpi.com]

- 12. All Products Page 3_Advanced Chemical Synthesis_Chemical Cloud Database [chemcd.com]

- 13. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labinsights.nl [labinsights.nl]

- 15. Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride | C8H11ClN4 | CID 12605339 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectral data of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

An In-Depth Technical Guide to the Spectral Data of 2-(1H-1,2,3-Triazol-1-YL)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for the structural elucidation of this compound (CAS 4320-94-9; Molecular Formula: C₄H₈N₄; Molecular Weight: 112.13 g/mol ).[1] As a bifunctional molecule featuring a 1,2,3-triazole ring and a primary amine, this compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Significance of this compound

The structural confirmation of any novel or synthesized compound is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, a combination of spectroscopic techniques is required to unambiguously determine its constitution. The 1,2,3-triazole moiety is a prominent feature in many bioactive compounds, prized for its metabolic stability and ability to engage in hydrogen bonding.[2] The primary amine provides a reactive handle for further chemical modification. Therefore, a robust understanding of its spectral signature is paramount for quality control, reaction monitoring, and characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the connectivity and electronic environment of each atom.

Disclaimer: The following NMR data are predicted based on the analysis of 1-substituted 1,2,3-triazoles and N-alkyl amines from referenced literature.[3][4][5][6][7][8] Actual chemical shifts may vary based on solvent, concentration, and temperature.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals corresponding to the five protons on the core structure, plus a signal for the amine protons.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| H-5 (Triazole) | ~7.75 | Singlet (s) | N/A | The protons on the 1,2,3-triazole ring are deshielded due to the aromatic character and the electron-withdrawing effect of the three nitrogen atoms. H-5 is typically slightly downfield of H-4 in 1-substituted triazoles. |

| H-4 (Triazole) | ~7.60 | Singlet (s) | N/A | Similar to H-5, this proton resides in an electron-poor environment. The lack of adjacent protons results in singlet multiplicity for both triazole protons. |

| N-CH₂ (Methylene) | ~4.50 | Triplet (t) | ~6.0 | This methylene group is directly attached to the triazole nitrogen (N-1), a highly electronegative environment, causing a significant downfield shift. It is split into a triplet by the adjacent CH₂-NH₂ group. |

| CH₂-NH₂ (Methylene) | ~3.20 | Triplet (t) | ~6.0 | This methylene group is shifted downfield by the adjacent amine and the influence of the triazole ring, but less so than the N-CH₂ group. It is split into a triplet by the N-CH₂ group. |

| NH₂ (Amine) | ~1.50 - 2.50 | Broad Singlet (br s) | N/A | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly with concentration, solvent, and temperature. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the four unique carbon atoms.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C-4 (Triazole) | ~133 | The chemical shifts of triazole ring carbons are characteristic, appearing in the aromatic region.[6] C-4 is typically found in this downfield region. |

| C-5 (Triazole) | ~124 | C-5 is generally observed slightly upfield compared to C-4 in 1-substituted 1,2,3-triazoles.[6] |

| N-CH₂ (Methylene) | ~50 | The direct attachment to the triazole ring nitrogen significantly deshields this carbon, placing it in the typical range for carbons bonded to heterocyclic nitrogens. |

| CH₂-NH₂ (Methylene) | ~40 | This carbon is influenced by the electron-withdrawing effect of the primary amine group, placing it upfield relative to the N-CH₂ carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Visualization of NMR Assignments

Caption: Predicted NMR assignments for this compound.

Mass Spectrometry (MS): Unveiling the Mass and Fragments

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.

Disclaimer: The following MS data are predicted based on the known fragmentation patterns of N-alkyl triazoles and primary amines.[9][10] The relative abundances are illustrative.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Predicted Identity | Rationale & Expert Insights |

| 112 | [M]⁺˙ | The molecular ion peak, corresponding to the exact mass of the compound. This peak is expected to be of moderate intensity. |

| 82 | [M - CH₂NH₂]⁺ | Represents the cleavage of the C-C bond in the side chain (α-cleavage relative to the amine), resulting in the loss of a 30 Da radical. This is a common fragmentation pathway for primary amines. |

| 84 | [M - N₂]⁺˙ | A characteristic fragmentation of many nitrogen-containing heterocycles is the loss of a stable dinitrogen molecule (28 Da). This would result in a radical cation of aziridinylacetonitrile. |

| 70 | [Triazole-CH₂]⁺ | Cleavage of the bond between the nitrogen of the triazole and the ethyl chain, resulting in a fragment containing the triazole ring and one methylene group. |

| 43 | [CH₂CH₂NH₂]⁺ | Cleavage of the N-C bond between the triazole and the side chain, resulting in the ethylamine cation. This is expected to be a prominent peak. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI-MS), a dilute solution in a polar solvent (e.g., methanol/water) is infused directly into the source.

-

Ionization: In EI, the sample is bombarded with high-energy electrons (~70 eV) in a high vacuum, causing ionization and extensive fragmentation. In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets, which is a softer ionization method often showing a prominent protonated molecule [M+H]⁺.

-

Analysis: Ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization of Predicted Fragmentation Pathway

Caption: A typical workflow for spectroscopic structure elucidation.

Conclusion

The comprehensive spectral analysis of this compound provides a unique fingerprint for its unambiguous identification. The predicted ¹H NMR spectrum is characterized by two downfield singlets for the triazole protons and two upfield triplets for the ethanamine chain. The ¹³C NMR confirms the presence of four distinct carbon environments. Mass spectrometry is expected to show a molecular ion at m/z 112, with key fragments resulting from the loss of N₂ and cleavage of the side chain. Finally, IR spectroscopy confirms the presence of the primary amine (N-H stretches) and the triazole ring (N=N stretch). Together, these techniques provide a self-validating system for the structural confirmation of this important chemical building block.

References

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. RSC Publishing. [Link]

-

Al-Amiery, A. A. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. IOP Conference Series: Earth and Environmental Science. [Link]

-

Senthil, S., & Gopi, R. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(1), 356-362. [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for 1,2,3-triazole. RSC Publishing. [Link]

-

An, Y., Li, Y., Hu, J., Meng, L., & Wang, G. (2001). The characteristic infrared spectra of N-(2-phenyl-(1,2,3-triazole-formyl)-N'-arylthioueas]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(2), 177-179. [Link]

-

Al-Omary, F. A. M., El-Gogary, T. M., & Al-Amshany, Z. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

-

Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 23(11), 2849. [Link]

-

American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8829. [Link]

-

Royal Society of Chemistry. (2013). Regioselective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C–H Activation. Organic & Biomolecular Chemistry. [Link]

-

Flifel, I. A., & Hlail, A. N. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24), 14878-14881. [Link]

-

ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(1H-1,2,3-Triazol-1-yl)ethanamine

For professionals in chemical research and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of 2-(1H-1,2,3-triazol-1-yl)ethanamine, a molecule featuring a heterocyclic 1,2,3-triazole core linked to a flexible ethylamine side chain. Understanding its spectral signature is crucial for confirming its identity, assessing purity, and studying its interactions in various chemical environments.

Core Principles in the Structural Context of this compound

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure can be deconstructed into three primary proton systems, as illustrated below.

The key to interpreting the spectrum lies in analyzing three fundamental parameters for each proton set:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm), which is dictated by the electronic environment of the proton.[1] Electronegative atoms and aromatic systems, like the triazole ring, deshield nearby protons, shifting their signals to a higher ppm value (downfield).

-

Integration: The area under a signal, which is directly proportional to the number of protons generating that signal.[1][2] This allows for the determination of the relative ratio of protons in different environments.

-

Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the magnetic influence of non-equivalent protons on adjacent atoms.[1][3] This pattern, governed by the n+1 rule, provides critical information about the connectivity of atoms.[1]

Predicted ¹H NMR Spectral Analysis

Based on established principles and data from analogous structures, a detailed prediction of the ¹H NMR spectrum can be formulated. The expected parameters are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J) | Rationale |

| H-4, H-5 | 7.5 - 8.5 | Singlet (s) | 1H each | N/A | Protons on the electron-deficient 1,2,3-triazole ring are highly deshielded and appear far downfield.[4][5] They are typically not coupled to each other, resulting in two distinct singlets. |

| -CH₂- (a) | ~4.5 | Triplet (t) | 2H | Jab ≈ 6-8 Hz | This methylene group is directly attached to a nitrogen atom of the triazole ring, causing significant deshielding. It is split into a triplet by the two adjacent protons of methylene group (b). |

| -CH₂- (b) | ~3.0 | Triplet (t) | 2H | Jab ≈ 6-8 Hz | This methylene group is adjacent to the amine nitrogen, making it less deshielded than (a). It is split into a triplet by the two adjacent protons of methylene group (a). Its chemical shift is similar to that seen in ethylamine.[6][7] |

| -NH₂ | 1.5 - 3.5 (variable) | Broad Singlet (br s) | 2H | N/A | Amine protons are subject to chemical exchange and quadrupolar broadening, resulting in a broad signal.[6] Its chemical shift is highly dependent on solvent, concentration, and temperature. It typically does not couple with adjacent protons. |

The vicinal coupling constant, ³Jab, between the two methylene groups is expected to be in the typical range of 6-8 Hz for freely rotating aliphatic systems.[8][9]

Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup.[10]

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated solvents are essential to avoid overwhelmingly large solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system to maintain magnetic field stability.[11][12][13][14] For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar solvent capable of solubilizing the compound while clearly resolving both NH and triazole CH proton signals.

-

Sample Concentration: Accurately weigh 5-25 mg of the compound.[15] Dissolve this in 0.6–0.7 mL of the chosen deuterated solvent in a small, clean vial before transferring to the NMR tube.[10]

-

Filtration and Transfer: To ensure magnetic field homogeneity, the solution must be free of any particulate matter.[15] Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: While modern spectrometers can use the residual solvent peak as a secondary reference, the gold standard for chemical shift calibration is an internal standard.[16][17] For organic solvents, Tetramethylsilane (TMS) is added so its signal can be set to 0.00 ppm.[18][19] Use a minimal amount to avoid distorting the baseline.[15]

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.

-

Acquire the spectrum. For a standard ¹H experiment on a 400 MHz spectrometer, 16 to 64 scans are typically sufficient for a sample of this concentration.[20] A relaxation delay of 1-2 seconds is generally appropriate.[20]

-

Data Processing and Interpretation Workflow

The raw data acquired from the spectrometer (the Free Induction Decay, or FID) must be processed to generate the final, interpretable spectrum.

-

Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is mathematically adjusted to ensure all peaks are correctly aligned in the absorptive mode and that the baseline is flat.

-

Referencing: The chemical shift (x-axis) is calibrated by setting the TMS peak to 0.00 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).

-

Analysis: Each signal is analyzed for its precise chemical shift, its integrated area, and its splitting pattern (multiplicity and coupling constants).[21][22][23] This empirical data is then matched against the predicted values to assign each signal to its corresponding set of protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound presents a set of distinct and interpretable signals that directly correspond to its unique structural features. The downfield singlets confirm the presence of the triazole ring, while the coupled triplets provide unambiguous evidence for the N-CH₂-CH₂-N linkage. This guide outlines the theoretical predictions, a robust experimental protocol, and a systematic interpretation workflow. By following this technical framework, researchers can confidently use ¹H NMR spectroscopy to verify the synthesis and purity of this and structurally related compounds, facilitating advancements in medicinal chemistry and materials science.

References

-

StackExchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Available at: [Link]

-

ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Available at: [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

-

TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis? Available at: [Link]

-